molecular formula C6H12ClNO B1372236 4-Aminocyclohexanone hydrochloride CAS No. 675112-40-0

4-Aminocyclohexanone hydrochloride

Cat. No.: B1372236
CAS No.: 675112-40-0
M. Wt: 149.62 g/mol
InChI Key: NCURSEGKHJAUOX-UHFFFAOYSA-N
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Description

4-Aminocyclohexanone hydrochloride is an organic compound with the molecular formula C6H12ClNO. It is a white to almost white crystalline powder that is soluble in water but poorly soluble in organic solvents. This compound is used in various chemical research applications due to its unique properties.

Scientific Research Applications

4-Aminocyclohexanone hydrochloride is utilized in various scientific research fields, including:

Safety and Hazards

4-Aminocyclohexanone hydrochloride may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Aminocyclohexanone hydrochloride involves the reaction of cyclohexanone with hydrochloric acid, followed by an amination reaction under appropriate conditions . This process typically requires maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the amination reaction .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclohexanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrocyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminocyclohexane hydrochloride
  • 4-Aminocyclohexan-1-one hydrochloride
  • 4-Aminocyclohexan-1-one, hydrochloride

Uniqueness

4-Aminocyclohexanone hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its solubility properties and reactivity make it particularly valuable in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4-aminocyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-3-6(8)4-2-5;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCURSEGKHJAUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655174
Record name 4-Aminocyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-40-0
Record name 4-Aminocyclohexan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminocyclohexanone Hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of hydrogen chloride in dioxan (0.5 ml, 2.0 mmol, 4M) was added to a stirred solution of tert-butyl 4-oxocyclohexylcarbamate (0.043 g, 0.20 mmol, commercially available from Astatech Inc., Philadelphia, USA) in dioxan (0.5 ml) and the mixture was stirred at room temperature. After 1 h, the reaction mixture was evaporated to give Intermediate 56 as a cream solid (34 mg). 1H NMR (400 MHz in d6-DMSO, 27° C., δ ppm) 8.09 (br. s, 3H), 3.51 (tt, 11, 3.5 Hz, 1H), 2.45 (m, 2H, partially obscured), 2.29 (m, 2H), 2.16 (m, 2H), 1.76 (m, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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